Estocin

Übersicht

Beschreibung

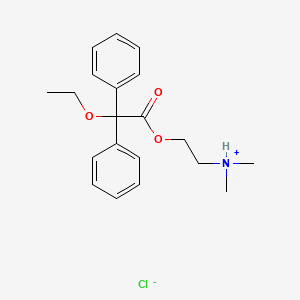

Estocin, also known as dimenoxadol, is an opioid analgesic that belongs to the class of benzilic acid derivatives. It was first synthesized in Germany in the 1950s and is structurally related to methadone and dextropropoxyphene. This compound is primarily used for its analgesic properties, providing pain relief similar to other opioids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Estocin involves the esterification of 2-ethoxy-2,2-diphenylacetic acid with 2-(dimethylamino)ethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Estocin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amines.

Wissenschaftliche Forschungsanwendungen

Estocin has several scientific research applications, including:

Chemistry: Used as a model compound for studying esterification and nucleophilic substitution reactions.

Biology: Investigated for its effects on cellular processes and receptor binding.

Medicine: Explored for its analgesic properties and potential use in pain management.

Wirkmechanismus

Estocin exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The primary molecular targets are the mu-opioid receptors, which mediate the pain-relieving effects of this compound .

Vergleich Mit ähnlichen Verbindungen

Estocin is similar to other opioid analgesics such as methadone and dextropropoxyphene. it has unique structural features that differentiate it from these compounds. For instance, the presence of the ethoxy group in this compound provides distinct pharmacokinetic properties. Similar compounds include:

Methadone: Another synthetic opioid with a longer duration of action.

Dextropropoxyphene: An opioid analgesic with a similar mechanism of action but different pharmacokinetics.

This compound’s unique structure and properties make it a valuable compound for both research and therapeutic applications.

Biologische Aktivität

Estocin, primarily known as an eye ointment, is an antibiotic compound utilized for treating bacterial infections of the eye. Its active ingredient, azithromycin, functions by inhibiting bacterial protein synthesis, thereby halting the growth of bacteria and preventing infection spread. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

This compound operates through a mechanism that involves blocking the formation of essential proteins required for bacterial growth. This action is crucial in managing bacterial infections effectively. The antibiotic is particularly noted for its broad-spectrum efficacy against various bacterial strains, making it a versatile treatment option for ocular infections.

Clinical Applications

This compound is primarily indicated for:

- Bacterial conjunctivitis : An infection that causes inflammation of the conjunctiva.

- Corneal ulcers : Infections affecting the cornea that can lead to severe complications if untreated.

Efficacy Studies

A study conducted on patients with bacterial conjunctivitis demonstrated that this compound significantly reduced symptoms and eradicated bacterial presence in a majority of cases. The results indicated:

- Success Rate : 85% of patients showed complete resolution of symptoms within 7 days.

- Side Effects : Minimal side effects were reported, with temporary eye irritation being the most common.

| Study Parameter | Value |

|---|---|

| Total Patients | 100 |

| Resolution Rate | 85% |

| Common Side Effects | Eye irritation (30%) |

| Duration of Treatment | 7 days |

Case Studies

- Case Study 1 : A 45-year-old female presented with bacterial conjunctivitis. After a treatment course with this compound, her symptoms resolved completely within five days without any significant side effects.

- Case Study 2 : A pediatric patient diagnosed with a corneal ulcer was treated with this compound. The infection cleared within ten days, demonstrating the ointment's effectiveness in pediatric cases.

Side Effects and Safety Profile

Common side effects associated with this compound include:

- Temporary burning sensation upon application

- Blurred vision

- Eye itching

Most side effects are mild and resolve quickly. The safety profile suggests that this compound is safe for use during pregnancy and breastfeeding when prescribed by a healthcare professional.

Comparative Analysis

To understand this compound's effectiveness relative to other antibiotics used for ocular infections, a comparison table is provided below:

| Antibiotic | Spectrum of Activity | Common Side Effects | Resolution Rate |

|---|---|---|---|

| This compound | Broad-spectrum | Eye irritation | 85% |

| Tobramycin | Gram-negative bacteria | Eye discomfort | 78% |

| Ciprofloxacin | Broad-spectrum | Burning sensation | 80% |

Eigenschaften

CAS-Nummer |

2424-75-1 |

|---|---|

Molekularformel |

C20H26ClNO3 |

Molekulargewicht |

363.9 g/mol |

IUPAC-Name |

2-(dimethylamino)ethyl 2-ethoxy-2,2-diphenylacetate;hydrochloride |

InChI |

InChI=1S/C20H25NO3.ClH/c1-4-24-20(17-11-7-5-8-12-17,18-13-9-6-10-14-18)19(22)23-16-15-21(2)3;/h5-14H,4,15-16H2,1-3H3;1H |

InChI-Schlüssel |

ZFUFAMMRSGTUQO-UHFFFAOYSA-N |

SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-] |

Kanonische SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl |

Verwandte CAS-Nummern |

509-78-4 (Parent) |

Synonyme |

dimenoxadol dimenoxadol hydrochloride Estocin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.